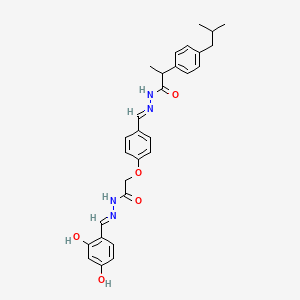

Antiproliferative agent-46

Beschreibung

BenchChem offers high-quality Antiproliferative agent-46 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antiproliferative agent-46 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H32N4O5 |

|---|---|

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

N-[(E)-[4-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]phenyl]methylideneamino]-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C29H32N4O5/c1-19(2)14-21-4-8-23(9-5-21)20(3)29(37)33-30-16-22-6-12-26(13-7-22)38-18-28(36)32-31-17-24-10-11-25(34)15-27(24)35/h4-13,15-17,19-20,34-35H,14,18H2,1-3H3,(H,32,36)(H,33,37)/b30-16+,31-17+ |

InChI-Schlüssel |

GXGOQQYDINLGOC-RVSCTIAXSA-N |

Isomerische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N/N=C/C3=C(C=C(C=C3)O)O |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Antiproliferative Agent EBC-46 (Tigilanol Tiglate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, designated as EBC-46, is a novel diterpene ester demonstrating potent antiproliferative and tumor-ablative properties. This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and preclinical and clinical development of this promising therapeutic agent. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this unique molecule.

Discovery and Origin

Tigilanol tiglate (EBC-46) is a natural product identified through a screening program of Australian flora by the biotechnology company QBiotics.[1][2] It is a phorbol ester isolated from the seeds of the blushwood tree, Fontainea picrosperma, which is endemic to a specific region of the tropical rainforest in Far North Queensland, Australia.[2][3] The discovery was prompted by the observation that native marsupials do not consume the seeds of this plant, suggesting the presence of a bioactive compound that acts as a feeding deterrent.[2][3]

The initial isolation and characterization of EBC-46 revealed a complex diterpene ester structure. Due to the limited natural source of Fontainea picrosperma, a practical laboratory synthesis of tigilanol tiglate has been developed, proceeding in 12 steps from the more readily available plant-derived compound, phorbol.[4] This synthetic route not only provides a sustainable supply for clinical development but also allows for the generation of analogues for further structure-activity relationship studies.

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[5][6] This activation is a key signaling event that triggers a cascade of downstream effects, leading to rapid tumor destruction. The proposed multi-faceted mechanism involves:

-

Direct Oncolysis: Tigilanol tiglate induces mitochondrial swelling and plasma membrane destruction in tumor cells.[5]

-

Vascular Disruption: It causes a rapid increase in the permeability of tumor vasculature, leading to hemorrhagic necrosis.[5][7] This effect is mediated, at least in part, by the activation of PKC.

-

Induction of an Acute Inflammatory Response: The agent stimulates a localized inflammatory response characterized by the recruitment of immune cells, which contributes to tumor cell death.[5]

-

Immunogenic Cell Death: Recent studies suggest that tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E. This process can stimulate a systemic anti-tumor immune response.[8][9]

The activation of specific PKC isoforms, particularly the β isoforms, appears to be crucial for the anti-tumor efficacy of tigilanol tiglate.[9]

Quantitative Data

The antiproliferative and anti-tumor effects of tigilanol tiglate have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16-F0 | Murine Melanoma | ~17.5 | [10] |

| SK-MEL-28 | Human Melanoma | ~17.8 | [10] |

| SCC-15 | Human Squamous Cell Carcinoma | - | [6] |

| MM649 | Human Melanoma | - | [8] |

| H357 | Human Head and Neck Cancer | - | [11] |

Note: Specific IC50 values for all cell lines were not consistently reported in the reviewed literature. The provided values are approximate based on graphical data where available.

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| BALB/c Foxn1nu Mice | Squamous Cell Carcinoma Xenografts | Single intratumoral injection | Rapid tumor ablation, vascular disruption within 1 hour | [7] |

| BALB/c Foxn1nu Mice | Melanoma Xenograft | Single intratumoral injection | No viable tumor cells recovered 4 hours post-treatment | [7] |

| BALB/c Mice | CT-26 Colon Carcinoma | Intratumoral injection | Tumor ablation and development of T-cell dependent anti-tumor immunity | [8] |

Table 3: Veterinary Clinical Trial Data (Canine Mast Cell Tumors)

| Study | Number of Dogs | Treatment | Complete Response Rate | Reference |

| Dose Characterization | 27 | Intratumoral injection (1.0 mg/mL) | 90% | [7][12] |

| Pivotal Field Study | 80 | Single intratumoral injection | 75% at day 28 | [13] |

| Retrospective Study | 149 | 1-2 intratumoral injections | 75% after 1 dose, 68% of remaining achieved CR after 2nd dose | [13] |

Table 4: Human Clinical Trial Data (Phase IIa in Soft Tissue Sarcoma)

| Study Identifier | Number of Patients (evaluable) | Treatment | Objective Response Rate (ORR) | Key Findings | Reference |

| QB46C-H07 (NCT05755113) | 10 | Intratumoral injection | 80% | 52% complete ablation, 30% partial ablation of treated tumors. No recurrence of completely ablated tumors at 6 months. | [14][15][16][17][18] |

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a generalized procedure based on commercially available PKC kinase activity assay kits and principles described in the literature.[19]

Objective: To determine the ability of tigilanol tiglate to activate PKC isoforms.

Materials:

-

Recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)

-

PKC substrate peptide (e.g., containing the R-X-X-S/T motif)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

Tigilanol tiglate (EBC-46)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Bisindolylmaleimide-1 (BIM-1) as a PKC inhibitor

-

Stop solution (e.g., EDTA)

-

Detection reagent (e.g., phosphospecific antibody or fluorescent probe)

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of PKC enzymes, substrate, ATP, and test compounds (tigilanol tiglate, PMA, BIM-1) in kinase assay buffer.

-

Enzyme Activation: In a microplate, combine the PKC isoform, PS, and DAG.

-

Compound Incubation: Add tigilanol tiglate or control compounds at various concentrations to the enzyme mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop Reaction: Add the stop solution to terminate the kinase reaction.

-

Detection: Add the detection reagent and incubate as required. Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of PKC activation relative to the positive control (PMA) and determine the EC50 value for tigilanol tiglate for each PKC isoform.

In Vivo Murine Tumor Model

This protocol is a generalized procedure based on methods described in preclinical studies of tigilanol tiglate.[5][8][16]

Objective: To evaluate the in vivo anti-tumor efficacy of intratumorally administered tigilanol tiglate.

Materials:

-

Immunocompromised (e.g., BALB/c Foxn1nu) or syngeneic (e.g., C57BL/6) mice

-

Cancer cell line (e.g., SK-MEL-28 for xenograft, B16-F0 for syngeneic model)

-

Cell culture medium and supplements

-

Tigilanol tiglate (EBC-46) formulated in a suitable vehicle (e.g., 40% propylene glycol in water)

-

Calipers for tumor measurement

-

Syringes and needles for cell inoculation and drug administration

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume [e.g., Volume = (Length x Width²)/2].

-

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer a single intratumoral injection of tigilanol tiglate or vehicle control. The dose is often calculated based on tumor volume.

-

Efficacy Assessment: Monitor tumor growth in all groups. The primary endpoint is typically tumor regression or complete ablation. Secondary endpoints can include survival analysis.

-

Histopathological Analysis (Optional): At selected time points, euthanize a subset of mice and excise the tumors for histological analysis to assess vascular disruption, necrosis, and immune cell infiltration.

Visualizations

Signaling Pathway

References

- 1. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. rexresearch.com [rexresearch.com]

- 4. First three patients dosed in Stage 2 of Phase IIa clinical trial of tigilanol tiglate in Soft Tissue Sarcoma - QBiotics [qbiotics.com]

- 5. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Oncology - QBiotics [qbiotics.com]

- 10. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mskcc.org [mskcc.org]

- 14. researchgate.net [researchgate.net]

- 15. vet-uk.virbac.com [vet-uk.virbac.com]

- 16. onclive.com [onclive.com]

- 17. A Clinical Study to Investigate the Efficacy of Intratumoral Tigilanol Tiglate in Soft Tissue Sarcoma [clin.larvol.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. vet-us.virbac.com [vet-us.virbac.com]

Tigilanol Tiglate: A Technical Guide on its Natural Sourcing, Mechanism of Action, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester that is being developed as an intratumoral treatment for a range of solid tumors.[1][2] It is a potent activator of Protein Kinase C (PKC) and has a multi-faceted mechanism of action that leads to rapid tumor destruction and an induced immune response.[1][3] This technical guide provides an in-depth overview of tigilanol tiglate, from its natural source, the blushwood tree (Fontainea picrosperma), to its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

The Natural Source: Fontainea picrosperma

Fontainea picrosperma, commonly known as the blushwood tree, is a rainforest tree endemic to the Atherton Tablelands in Queensland, Australia.[4][5] It belongs to the Euphorbiaceae family.[4] The tree grows as an understory tree in well-developed rainforests at altitudes ranging from 700 to 1100 meters.[6]

Botanical Characteristics

The blushwood tree is characterized by a copious watery red exudate from its blaze. Its leaves have oil dots visible with a lens, and the young shoots are covered in pale yellowish hairs.[6] The fruit of the tree is approximately 25 mm long and 20 mm in diameter, and the seeds within are the primary source of tigilanol tiglate.[6][7] The concentration of tigliane esters in the kernels of Fontainea picrosperma can be as high as 7%, which is significantly higher than in croton oil, another source of phorboids.[8]

Cultivation and Sourcing

The primary source of tigilanol tiglate for clinical use is through extraction and purification from the fruit of cultivated Fontainea picrosperma trees.[2] The trees can be propagated by seed or cuttings, preferring full sun to partial shade and regular watering.[9] Due to the limited natural habitat of the tree, cultivation in plantations is necessary to ensure a sustainable supply for pharmaceutical production.[2][10] Recently, a scalable synthetic route to produce EBC-46 has been developed, offering a promising alternative to extraction from the natural source.[7][11]

Tigilanol Tiglate: The Active Pharmaceutical Ingredient

Chemical Properties

Tigilanol tiglate (EBC-46) is a diterpene ester with a complex chemical structure.[7] Its development as a therapeutic agent has been driven by its potent biological activity, which is attributed to its ability to selectively activate certain isoforms of Protein Kinase C.[12][13]

Extraction and Purification

The extraction and purification of tigilanol tiglate from the seeds of Fontainea picrosperma is a multi-step process.

Experimental Protocol: Extraction and Purification of Tigilanol Tiglate

-

Extraction: The seeds are first ground, and the active ingredient is extracted using a solvent such as methanol or ethanol.[8][14]

-

Solvent Partitioning: The crude extract is then partitioned between a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., 80% methanol or water) to separate the lipophilic compounds from the more polar fraction containing tigilanol tiglate.[8][14]

-

Chromatographic Purification: The fraction containing tigilanol tiglate undergoes multiple rounds of chromatographic purification to isolate the compound to a high degree of purity.[14]

Caption: Workflow for the extraction and purification of tigilanol tiglate.

Mechanism of Action

Tigilanol tiglate exhibits a unique, multi-modal mechanism of action that involves both direct effects on tumor cells and the tumor microenvironment, as well as the induction of a host immune response.[15]

Protein Kinase C (PKC) Activation

A key initiating event in the action of tigilanol tiglate is the activation of specific isoforms of Protein Kinase C.[1][12]

-

PKC Isoform Specificity: Tigilanol tiglate has been shown to activate PKC-βI, -βII, -α, and -γ isoforms.[12] This selective activation is critical to its anti-tumor activity.[13][16]

-

Downstream Signaling: PKC activation triggers a cascade of downstream signaling events that lead to vascular disruption, increased permeability of endothelial cell monolayers, and ultimately, hemorrhagic necrosis of the tumor.[12]

Vascular Disruption and Hemorrhagic Necrosis

A single intratumoral injection of tigilanol tiglate leads to rapid and localized inflammation, an influx of blood, and the disruption of the tumor's blood supply.[12][17] This is followed by the formation of an eschar and the necrotic destruction of the tumor mass, typically within 4 to 7 days.[12]

Immunogenic Cell Death (ICD) and Abscopal Effects

Recent studies have revealed that tigilanol tiglate induces immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway.[3][15][18]

-

DAMP Release: This process involves the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, and the surface exposure of calreticulin.[3]

-

Immune Response: The release of DAMPs and pro-inflammatory cytokines stimulates a robust immune response, which can lead to systemic anti-tumor effects, including the regression of distant, untreated tumors (abscopal effects).[3][18] This suggests that tigilanol tiglate can convert "cold" immune tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[3]

Caption: Simplified signaling pathway of tigilanol tiglate's mechanism of action.

Preclinical and Clinical Data

Tigilanol tiglate has undergone extensive preclinical and clinical evaluation, demonstrating a high degree of efficacy and a manageable safety profile.

Preclinical Studies

In preclinical murine models, a single intratumoral injection of tigilanol tiglate resulted in the rapid ablation of various solid tumors, including melanoma, and cancers of the head, neck, and colon.[12][17] In many cases, the anti-tumor response was long-lasting with minimal recurrence.[17]

Veterinary Clinical Trials (STELFONTA®)

Tigilanol tiglate is approved as a veterinary pharmaceutical under the trade name STELFONTA® for the treatment of canine mast cell tumors.[7][19]

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

| Study Phase | Number of Dogs | Treatment | Complete Response (CR) Rate at Day 28 | Recurrence Rate at Day 84 in Dogs with CR | Citation |

| Pivotal Study | 123 | Single Injection | 75% | 7% | [20] |

| Dose Characterization | 27 | Single Injection (1.0 mg/mL) | 90% | Not Reported | [21] |

Experimental Protocol: Veterinary Clinical Trial for Canine Mast Cell Tumors

-

Patient Selection: Dogs with cytologically diagnosed mast cell tumors (Stage Ia or IIIa) were enrolled.[20][22]

-

Treatment Administration: A single intratumoral injection of tigilanol tiglate (1 mg/mL) was administered, with the dose based on tumor volume (0.5 mg per cm³ of tumor).[20][21] Concomitant medications, including corticosteroids and H1/H2 blockers, were used to manage potential mast cell degranulation.[20]

-

Response Evaluation: Tumor response was evaluated at 28 and 84 days using modified RECIST criteria.[20]

-

Safety Monitoring: Adverse events and quality of life were assessed throughout the study.[20]

Human Clinical Trials

Tigilanol tiglate is currently in Phase II clinical trials for soft tissue sarcoma and head and neck cancer.[15][23] A first-in-human, Phase I dose-escalation study has been completed.

Table 2: Summary of Phase I Human Clinical Trial Results

| Number of Patients | Tumor Types | Maximum Tolerated Dose (MTD) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Citation |

| 22 | Various solid tumors | Not Reached | 18% (4 patients) | 9% (2 patients) | 45% (10 patients) | [1][15] |

Experimental Protocol: Phase I Human Dose-Escalation Study

-

Patient Population: Patients with accessible cutaneous, subcutaneous, or nodal tumors refractory to conventional therapy were enrolled.[24]

-

Study Design: A multicenter, non-randomized, single-arm, dose-escalation design was used.[1]

-

Dosing: Escalating doses of tigilanol tiglate, starting at 0.06 mg/m², were administered intratumorally. The maximum dose administered was 3.6 mg/m².[1][24]

-

Endpoints: The primary endpoints were safety, tolerability, and the determination of the MTD. Secondary endpoints included preliminary efficacy and pharmacokinetics.[1]

Caption: The drug development pipeline for tigilanol tiglate.

Conclusion and Future Directions

Tigilanol tiglate represents a significant advancement in the local treatment of solid tumors. Its unique, multi-modal mechanism of action, which combines direct oncolytic activity with the induction of a potent anti-tumor immune response, sets it apart from traditional cancer therapies. The successful development and approval of STELFONTA® in the veterinary market provides strong validation for its continued development for human use.

Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of tigilanol tiglate with immune checkpoint inhibitors and other cancer therapies.[15]

-

Expanded Indications: Investigating its efficacy in a broader range of solid tumors.

-

Synthetic Analogs: Developing and evaluating synthetic analogs of tigilanol tiglate that may have improved efficacy or safety profiles.[7]

-

Other Therapeutic Areas: Investigating the potential of tigilanol tiglate and related PKC modulators in other diseases, such as HIV, Alzheimer's disease, and wound healing.[11][19]

References

- 1. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [research.usc.edu.au]

- 3. Immunogenic oncolysis by tigilanol tiglate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fontainea picrosperma - Wikipedia [en.wikipedia.org]

- 5. Fontainea picrosperma C.T.White | Plants of the World Online | Kew Science [powo.science.kew.org]

- 6. apps.lucidcentral.org [apps.lucidcentral.org]

- 7. news.stanford.edu [news.stanford.edu]

- 8. Cryptic Epoxytiglianes from the Kernels of the Blushwood Tree (Fontainea picrosperma) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fontainea picrosperma (Fontainea picrosperma, Sharp-seeded Fontainea, Sharp-seeded Bushweed) - Uses, Benefits & Common Names [selinawamucii.com]

- 10. Forum: Blushwood [daleysfruit.com.au]

- 11. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]

- 12. qbiotics.com [qbiotics.com]

- 13. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Oncology - QBiotics [qbiotics.com]

- 16. researchgate.net [researchgate.net]

- 17. Cancer drug destroys tumours in pre-clinical trials [qimrb.edu.au]

- 18. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncologynews.com.au [oncologynews.com.au]

- 20. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]

- 22. vet-us.virbac.com [vet-us.virbac.com]

- 23. First three patients dosed in Stage 2 of Phase IIa clinical trial of tigilanol tiglate in Soft Tissue Sarcoma - QBiotics [qbiotics.com]

- 24. onclive.com [onclive.com]

EBC-46 and Protein Kinase C: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-46, also known as tigilanol tiglate, is a novel diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of Protein Kinase C (PKC) and is under development as an intratumoral treatment for a range of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of EBC-46, with a specific focus on its interaction with PKC and the subsequent signaling cascades. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to EBC-46

EBC-46 is a small molecule that acts as a powerful signaling agent rather than a traditional cytotoxic drug.[1] Its primary mode of action involves the activation of specific isoforms of Protein Kinase C, leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and ultimately, hemorrhagic necrosis of the tumor.[1][2][3] Preclinical studies in various animal models and veterinary clinical use have demonstrated its efficacy in the rapid ablation of a wide range of cutaneous and subcutaneous tumors, including melanomas, carcinomas, and sarcomas.[1][4][5][6]

The Central Role of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. EBC-46 functions as a PKC activator, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[7][8] This activation is central to the anti-tumor effects of EBC-46.[9][10]

Activation of Specific PKC Isoforms

EBC-46 demonstrates a degree of selectivity for specific PKC isoforms. Compared to the well-characterized phorbol ester, phorbol 12-myristate 13-acetate (PMA), EBC-46 activates a more specific subset of PKC isoforms.[3][4][11][12][13] The primary targets of EBC-46 are the classical PKC isoforms (cPKCs), with a particular emphasis on:

-

PKC-βI and PKC-βII : Show a high percentage of translocation upon EBC-46 treatment.[11][12]

-

PKC-α and PKC-γ : Also activated by EBC-46, but to a lesser extent than the β isoforms.[3][4][11][12]

Atypical PKC isoforms (e.g., PKC-ι and -ζ), which lack the C1 DAG-binding domain, are not activated by EBC-46.[11][12]

Signaling Pathways and Downstream Effects

The activation of PKC by EBC-46 initiates a cascade of downstream signaling events that culminate in tumor destruction.

Acute Inflammatory Response

Intratumoral injection of EBC-46 triggers a rapid and highly localized acute inflammatory response.[1][12] This is characterized by the recruitment and activation of innate immune cells, primarily neutrophils and macrophages.[1][14] These activated leukocytes contribute to the anti-tumor effect by releasing reactive oxygen species, proteases, and pro-inflammatory cytokines.[14]

Vascular Disruption and Hemorrhagic Necrosis

A key effect of EBC-46-mediated PKC activation is the disruption of the tumor vasculature.[15] Activation of PKC, particularly the PKC-β isoforms in vascular endothelial cells, leads to increased vascular permeability.[12][14] This results in a loss of vascular integrity, leading to hemorrhage within the tumor and cutting off its blood and oxygen supply.[5][6][15] This process culminates in hemorrhagic necrosis and the rapid ablation of the tumor.[1][3][4]

Direct Oncolysis and Other Effects

In addition to its effects on the tumor microenvironment, EBC-46 can also induce direct oncolysis of tumor cells.[14] This is thought to occur through the disruption of mitochondrial function.[14] More recent studies have also indicated that EBC-46 can induce immunogenic cell death via a caspase/gasdermin E-dependent pyroptotic pathway.[14][16][17] Furthermore, EBC-46 has been shown to be a negative regulator of the protumorigenic c-MET signaling pathway.[18][19]

Quantitative Data Summary

| Parameter | Cell Line(s) | EBC-46 Effect | Comparison | Reference |

| In Vitro Cell Growth Inhibition | B16-F0, SK-MEL-28 | Threefold less potent than PMA | EBC-46 vs. PMA | [3][4][11][12][13] |

| PKC Isoform Translocation (HeLa cells) | HeLa | High translocation of PKC-βI and -βII | Less translocation of -α, -γ, -δ, and -ε | [11][12] |

| PKC Kinase Activity (HeLa cells) | HeLa | Increased PKC kinase activity | Dose-dependent increase | [2] |

| In Vivo Tumor Ablation | Various mouse models | More effective than PMA for tumor cure | EBC-46 vs. PMA | [3][4][11][12] |

| Tumor Cell Viability Post-Injection | In vivo models | No viable tumor cells evident after 4 hours | - | [3][4][11][12] |

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a generalized representation based on common methodologies for assessing PKC activity.[20][21][22][23]

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa) are cultured to a suitable confluency and then treated with varying concentrations of EBC-46, PMA (as a positive control), or a vehicle control for a specified duration (e.g., 1 hour).[2]

-

Cell Lysis: Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors. The cell lysate is then clarified by centrifugation to obtain the soluble protein fraction.

-

Kinase Reaction: The kinase reaction is initiated by incubating the cell lysate with a reaction mixture containing a specific PKC substrate peptide, [γ-32P]ATP, and lipid cofactors (phosphatidylserine and diacylglycerol) in a buffered solution.[21]

-

Separation and Quantification: The reaction is stopped, and the mixture is spotted onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide, while unbound [γ-32P]ATP is washed away. The amount of incorporated radiolabel is then quantified using a scintillation counter, which is proportional to the PKC activity in the sample.[21]

PKC Translocation Assay

Methodology:

-

Cell Transfection: HeLa or other suitable cells are transiently transfected with plasmids encoding PKC isoforms fused to a fluorescent protein (e.g., EGFP).

-

Treatment: Transfected cells are treated with EBC-46, PMA, or a vehicle control for a defined period (e.g., 1 hour).[11]

-

Imaging: The subcellular localization of the fluorescently tagged PKC isoforms is visualized using fluorescence microscopy.

-

Analysis: The percentage of cells showing translocation of the PKC-EGFP fusion protein from the cytosol to the plasma membrane or other cellular compartments is quantified.[11]

In Vivo Tumor Model

Methodology:

-

Tumor Implantation: Syngeneic or xenograft tumor cells (e.g., B16-F0 melanoma, SK-MEL-28 melanoma) are injected subcutaneously into immunocompetent or immunodeficient mice, respectively.[4][24]

-

Treatment: Once tumors reach a palpable size, a single intratumoral injection of EBC-46, a vehicle control, or a comparator compound is administered.[4][6]

-

Monitoring: Tumor volume and the overall health of the animals are monitored regularly. Local responses at the injection site, such as erythema and edema, are also recorded.[4][12]

-

Endpoint: The experiment is concluded when tumors reach a predetermined maximum size, or at a specified time point for histological or other analyses. Survival is often a key endpoint.[24]

Conclusion

EBC-46 represents a novel approach to cancer therapy by activating specific Protein Kinase C isoforms, leading to a multi-faceted anti-tumor response. Its mechanism of action, centered on inducing an acute inflammatory response and vascular disruption, results in rapid and efficient tumor ablation in preclinical models. The targeted, localized activity of EBC-46 minimizes systemic toxicity, a significant advantage in oncological treatments. Further research and clinical trials will continue to elucidate the full potential of this innovative PKC-activating agent in the treatment of solid tumors.

References

- 1. qbiotics.com [qbiotics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fomatmedical.com [fomatmedical.com]

- 6. Cancer drug destroys tumours in pre-clinical trials [qimrb.edu.au]

- 7. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models | PLOS One [journals.plos.org]

- 12. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qbiotics.com [qbiotics.com]

- 14. droracle.ai [droracle.ai]

- 15. news.stanford.edu [news.stanford.edu]

- 16. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 23. abcam.co.jp [abcam.co.jp]

- 24. researchgate.net [researchgate.net]

Unraveling the Core Signaling Pathways of Antiproliferative Agent-46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-46 has been identified as a potent inhibitor of the casein kinase-2 (CK2) enzyme receptor, demonstrating significant antiproliferative activity in cancer cell lines. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this agent through its inhibition of CK2. By targeting CK2, a crucial regulator of numerous oncogenic pathways, Antiproliferative agent-46 presents a promising avenue for therapeutic intervention. This document outlines the key signaling cascades affected, presents relevant quantitative data, details plausible experimental methodologies for assessing its activity, and provides visual representations of the underlying molecular mechanisms.

Introduction

Antiproliferative agent-46 is a small molecule inhibitor targeting the casein kinase-2 (CK2) enzyme, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. CK2 plays a pivotal role in cell growth, proliferation, and survival by phosphorylating a wide array of substrate proteins involved in key signaling pathways. The dysregulation of CK2 activity is a hallmark of many malignancies, making it an attractive target for cancer therapy. This guide focuses on the downstream consequences of CK2 inhibition by Antiproliferative agent-46, particularly within the context of the U87 glioblastoma cell line, where its activity has been quantified.

Quantitative Data Summary

The primary quantitative measure of the efficacy of Antiproliferative agent-46 is its half-maximal inhibitory concentration (IC50) value. This metric indicates the concentration of the agent required to inhibit 50% of the metabolic activity of the target cells.

| Compound | Target | Cell Line | IC50 Value | Reference |

| Antiproliferative agent-46 | Casein Kinase-2 (CK2) | U87 (Human Glioblastoma) | 5.75 µM | [1] |

Core Signaling Pathways Modulated by Antiproliferative Agent-46

As an inhibitor of CK2, Antiproliferative agent-46 is predicted to disrupt several critical signaling pathways that are constitutively active in many cancers, including glioblastoma. The following sections detail these pathways and the expected impact of CK2 inhibition.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CK2 positively regulates this pathway at multiple levels. Inhibition of CK2 by Antiproliferative agent-46 is expected to lead to the downregulation of this pro-survival pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a driver in many cancers. CK2 stabilizes β-catenin, a key transcriptional co-activator in this pathway. By inhibiting CK2, Antiproliferative agent-46 is expected to promote the degradation of β-catenin, thereby attenuating Wnt signaling.

The Hedgehog (Hh)/Gli Signaling Pathway

The Hedgehog signaling pathway plays a critical role in development and its reactivation in adults can lead to cancer. CK2 is known to phosphorylate and activate the Gli family of transcription factors, the final effectors of the Hh pathway. Inhibition of CK2 by Antiproliferative agent-46 is anticipated to reduce Gli activity and subsequent target gene expression.

Experimental Protocols

The following section outlines a plausible methodology for determining the IC50 value of Antiproliferative agent-46 on the U87 cell line, based on standard cell viability assays.

Cell Culture and Maintenance

-

Cell Line: U87 MG (human glioblastoma-astrocytoma) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

IC50 Determination using MTT Assay

This protocol describes a colorimetric assay to assess cell metabolic activity.

Materials:

-

U87 MG cells

-

Antiproliferative agent-46

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest U87 cells in their logarithmic growth phase.

-

Perform a cell count and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in the culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Antiproliferative agent-46 in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Antiproliferative agent-46.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

References

The Structure-Activity Relationship of Tigilanol Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate (EBC-46) is a novel diterpenoid ester that has garnered significant attention in the field of oncology.[1] A potent activator of protein kinase C (PKC), it is under development as an intratumoral agent for the treatment of solid tumors.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of tigilanol tiglate, offering a comprehensive resource for researchers and professionals involved in drug discovery and development. By understanding the intricate connections between its chemical structure and biological activity, we can unlock the full therapeutic potential of this promising molecule and its analogs.

Chemical Structure

Tigilanol tiglate is a tiglien-3-one derivative with a complex polycyclic structure. Its chemical name is 12-tigloyl-13-(2-methylbutanoyl)-6,7-epoxy-4,5,9,12,13,20-hexahydroxy-1-tiglian-3-one. The molecule is an extract from the berries of the blushwood tree (Fontainea picrosperma), found in the rainforests of Queensland, Australia.[1]

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways.[2][3] This activation is not indiscriminate; tigilanol tiglate exhibits a degree of isoform selectivity, which is a key aspect of its therapeutic profile. The activation of PKC by tigilanol tiglate initiates a cascade of downstream events, leading to a multi-faceted anti-tumor response:

-

Direct Oncolysis: Tigilanol tiglate induces direct cancer cell death.[3]

-

Vascular Disruption: The compound causes a rapid disruption of the tumor's blood supply, leading to hemorrhagic necrosis.[3]

-

Immune Response: Tigilanol tiglate stimulates a localized inflammatory response, attracting immune cells to the tumor site. This immunogenic cell death contributes to a systemic anti-tumor effect.[2]

Recent studies have further elucidated this mechanism, revealing that tigilanol tiglate can induce pyroptosis, a form of programmed cell death that is inherently inflammatory, through a caspase/gasdermin E-dependent pathway.[2] This process involves mitochondrial and endoplasmic reticulum dysfunction.[2] The activation of specific PKC isoforms, particularly PKC-β, is believed to be a critical component of its in vivo efficacy.[3][4]

Structure-Activity Relationship (SAR)

The biological activity of tigilanol tiglate and its analogs is highly dependent on specific structural features. Modifications to the core structure can significantly impact PKC activation, isoform selectivity, and ultimately, in vivo efficacy.

Key Structural Features Influencing Activity:

-

C12 and C13 Esters: The nature of the ester groups at the C12 and C13 positions is a critical determinant of activity. The tigloyl group at C12 and the 2-methylbutanoyl group at C13 in tigilanol tiglate are important for its potent biological effects. Studies on related tigliane diterpenes have shown that the chain length and branching of these acyl groups influence both irritant and tumor-promoting activities.

-

6,7-Epoxide Group: The epoxide at the 6 and 7 positions is crucial for the potent PKC activation observed with tigilanol tiglate. Analogs lacking this feature show significantly reduced or no PKC activation and limited antitumor efficacy.[4]

-

C20 Hydroxyl Group: The free hydroxyl group at the C20 position is essential for activity.

Quantitative SAR Data

The following tables summarize the available quantitative data on the structure-activity relationship of tigilanol tiglate and its analogs, primarily sourced from a key study by Cullen et al. (2021) in Scientific Reports.[4] This study investigated a series of novel epoxytiglianes and their ability to activate PKC and elicit an anti-tumor response in a xenograft mouse model of melanoma (MM649).

Table 1: In Vitro PKC Activation by Tigilanol Tiglate and Analogs

| Compound | C12-Ester Moiety | In Vitro PKC Activation (Relative to Tigilanol Tiglate) |

| Tigilanol Tiglate (EBC-46) | Tigloyl | 100% |

| EBC-186 | 2-Methylbutanoyl | Similar to Tigilanol Tiglate |

| EBC-147 | Angeloyl | Similar to Tigilanol Tiglate |

| EBC-148 | Senecioyl | More potent than Tigilanol Tiglate |

| EBC-83 | n-Hexanoyl | Similar to Tigilanol Tiglate |

| EBC-47 | Benzoyl | Less potent than Tigilanol Tiglate |

| EBC-211 | Cinnamoyl | Less potent than Tigilanol Tiglate |

| EBC-158 | (No Ester - H) | No significant PKC activation |

Table 2: In Vivo Antitumor Efficacy of Tigilanol Tiglate and Analogs in a Melanoma Xenograft Model

| Compound | % Tumor Ablation (>100 mm³) | Median Survival (Days) |

| Vehicle | 0% | 15 |

| Tigilanol Tiglate (EBC-46) | 90% | Not reached |

| EBC-186 | 85% | Not reached |

| EBC-147 | 50% | 28 |

| EBC-148 | 100% | Not reached |

| EBC-83 | 60% | 35 |

| EBC-47 | 20% | 21 |

| EBC-211 | 30% | 24 |

| EBC-158 | 0% | 18 |

Experimental Protocols

In Vitro PKC Activation Assay

This protocol is a representative method for determining the ability of tigilanol tiglate and its analogs to activate PKC.

Objective: To measure the phosphorylation of a PKC substrate in the presence of the test compound.

Materials:

-

Purified or immunoprecipitated PKC isoforms

-

PKC substrate peptide (e.g., QKRPSQRSKYL)[2]

-

[γ-³²P]ATP

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

P81 phosphocellulose paper[2]

-

0.75% Phosphoric acid[2]

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PKC enzyme, substrate peptide, and lipid activator in the assay buffer.

-

Add the test compound (tigilanol tiglate or analog) at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[2]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[2]

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

-

Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of PKC activation relative to a positive control (e.g., a known PKC activator like phorbol 12-myristate 13-acetate) and normalize to the activity of tigilanol tiglate.

NF-κB Luciferase Reporter Assay

This assay is used to determine if PKC activation by tigilanol tiglate leads to the activation of the NF-κB signaling pathway.

Objective: To measure the transcriptional activity of NF-κB in response to treatment with tigilanol tiglate or its analogs.

Materials:

-

HeLa cells stably transfected with an NF-κB-luciferase reporter construct.[4]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Tigilanol tiglate and analogs.

-

Luciferase assay reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of tigilanol tiglate or its analogs for a specified time (e.g., 24 hours).[4]

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence produced using a luminometer. The intensity of the light is proportional to the level of NF-κB activation.

-

Normalize the results to a control (e.g., untreated cells) and express the data as fold activation.

In Vivo Xenograft Mouse Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of tigilanol tiglate and its analogs in a mouse model.

Objective: To assess the ability of the compounds to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., BALB/c Foxn1nu).[4]

-

Cancer cell line (e.g., MM649 human melanoma).[4]

-

Tigilanol tiglate and analogs formulated for injection.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 75-100 mm³).[4]

-

Randomly assign the mice to treatment groups (vehicle control, tigilanol tiglate, and analog groups).

-

Administer a single intratumoral injection of the test compound.

-

Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).[4]

-

Monitor the health and survival of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).

-

Analyze the data by comparing tumor growth inhibition and survival rates between the treatment groups.

Signaling Pathways and Experimental Workflows

Tigilanol Tiglate-Induced Signaling Pathway

The following diagram illustrates the key signaling events initiated by tigilanol tiglate, leading to an anti-tumor response.

Caption: Tigilanol tiglate signaling pathway.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of tigilanol tiglate and its analogs.

Caption: Workflow for SAR studies.

Conclusion

The structure-activity relationship of tigilanol tiglate is a complex and fascinating area of study. The potent anti-tumor activity of this natural product is intrinsically linked to its unique chemical structure, which allows for selective activation of PKC isoforms and the initiation of a multi-pronged attack on solid tumors. The key takeaways from this technical guide are:

-

The ester groups at C12 and C13, and the epoxide at C6 and C7 are critical for potent PKC activation and in vivo efficacy.

-

A direct correlation between in vitro PKC activation and in vivo anti-tumor activity has been established for a series of analogs, highlighting the importance of this target.

-

The multi-modal mechanism of action, encompassing direct oncolysis, vascular disruption, and immune activation, makes tigilanol tiglate a promising therapeutic agent.

Further research into the synthesis and evaluation of novel analogs will continue to refine our understanding of the SAR of this important class of molecules, paving the way for the development of next-generation cancer therapeutics with improved efficacy and safety profiles. This guide provides a solid foundation for those endeavors, summarizing the current state of knowledge and providing the necessary experimental context for future investigations.

References

- 1. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

EBC-46 Molecular Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is under development as an intratumoral treatment for a range of solid tumors. This document provides a comprehensive technical overview of the molecular target identification and mechanism of action of EBC-46, intended for researchers, scientists, and drug development professionals. The core of EBC-46's activity lies in its function as a potent activator of the Protein Kinase C (PKC) family of enzymes, initiating a cascade of downstream events that lead to rapid tumor destruction. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Molecular Target: Protein Kinase C (PKC)

The primary molecular target of EBC-46 is the family of serine/threonine kinases known as Protein Kinase C (PKC).[1][2][3] EBC-46, being a phorbol ester, mimics the function of the endogenous signaling molecule diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms.[4]

Isoform Selectivity

EBC-46 demonstrates a degree of selectivity for specific PKC isoforms. Preclinical studies have consistently shown that EBC-46 activates a subset of PKC isoforms, primarily the conventional PKCs (cPKCs) and some novel PKCs (nPKCs). The most prominently activated isoforms are:

Activation of these isoforms is crucial for the subsequent anti-tumor effects of EBC-46. The efficacy of EBC-46 is significantly reduced when co-administered with a pan-PKC inhibitor, such as bisindolylmaleimide-1, confirming the PKC-dependent nature of its mechanism of action.[5][6]

Mechanism of Action

The intratumoral injection of EBC-46 initiates a multi-faceted and rapid biological response, culminating in the destruction of the treated tumor. The mechanism can be broadly categorized into three key phases:

-

Direct PKC-Mediated Effects: Upon entering tumor cells, EBC-46 directly binds to and activates PKC isoforms. This leads to a cascade of intracellular signaling events.

-

Vascular Disruption and Hemorrhagic Necrosis: A key consequence of PKC activation by EBC-46 is the rapid disruption of the tumor's vascular network.[5] This is characterized by increased permeability of endothelial cell monolayers, leading to hemorrhagic necrosis, where the tumor essentially bleeds out and dies.[5] This effect is observed within hours of a single injection.[7][8]

-

Induction of an Acute Inflammatory Response and Immunogenic Cell Death: EBC-46 triggers a highly localized and acute inflammatory response within the tumor microenvironment.[9] This involves the recruitment and activation of immune cells. Furthermore, recent studies suggest that EBC-46 induces immunogenic cell death (ICD), a form of cell death that activates an adaptive immune response against the tumor. This is mediated by a caspase/gasdermin E-dependent pyroptotic pathway, which can lead to systemic anti-tumor T-cell responses.[5]

The combination of direct tumor cell killing, vascular disruption, and the induction of a potent anti-tumor immune response contributes to the high efficacy observed with EBC-46 treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of EBC-46 from preclinical and clinical studies.

| Table 1: In Vitro PKC Activation and Cellular Effects | |

| Parameter | Value/Observation |

| PKC Isoform Translocation (HeLa cells, 1-hour treatment) | |

| 5 nM EBC-46 | Predominant translocation of PKC-βI and -βII. |

| 50 nM EBC-46 | Strong translocation of PKC-βI and -βII; moderate translocation of PKC-α and -γ. |

| 500 nM EBC-46 | Very strong translocation of PKC-βI and -βII; strong translocation of PKC-α and -γ. |

| In Vitro Cell Growth Inhibition | EBC-46 is approximately threefold less potent at inhibiting cell growth in vitro compared to Phorbol 12-myristate 13-acetate (PMA).[5] |

| PKC Kinase Activity | EBC-46 treatment of HeLa cells leads to a dose-dependent increase in PKC kinase activity.[10][11] |

| Table 2: Preclinical In Vivo Efficacy | |

| Parameter | Observation |

| Tumor Response | A single intratumoral injection of EBC-46 leads to rapid tumor ablation in various preclinical models (melanoma, head and neck, colon cancers).[7][8] |

| Time to Effect | Loss of cancer cell viability is observed within four hours of injection.[7][8] |

| Cure Rate | In over 70% of preclinical cases, a single injection resulted in a long-term and enduring cure with minimal relapse over 12 months.[7][8] |

| Table 3: Clinical Trial Data (First-in-Human Study QB46C-H01) | |

| Parameter | Value/Observation |

| Number of Patients | 22 |

| Dose Escalation Range | 0.06 mg/m² to 3.6 mg/m²[5][12] |

| Maximum Tolerated Dose (MTD) | Not reached[5][12] |

| Treatment Response | 6 out of 22 patients experienced a treatment response.[5][12] |

| Complete Response | 4 out of 22 patients achieved a complete response.[5][12] |

| Tumor Types with Observed Clinical Activity | 9 different tumor types[5][12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of EBC-46's interaction with its molecular target.

PKC Isoform Translocation Assay

This assay is used to visualize and quantify the movement of specific PKC isoforms from the cytosol to the plasma membrane or other cellular compartments upon activation by EBC-46.

4.1.1. Materials

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Plasmids encoding PKC isoforms fused to Green Fluorescent Protein (PKC-EGFP)

-

Transfection reagent (e.g., FuGENE 6)

-

EBC-46 stock solution (in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS)

-

Confocal microscope

4.1.2. Protocol

-

Cell Culture and Transfection:

-

Plate HeLa cells on glass-bottom dishes suitable for confocal microscopy.

-

Allow cells to adhere and reach 50-70% confluency.

-

Transfect the cells with the desired PKC-EGFP fusion protein plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Cell Treatment:

-

Prepare serial dilutions of EBC-46 in serum-free DMEM to achieve final concentrations of 5 nM, 50 nM, and 500 nM.

-

Replace the culture medium with the EBC-46 containing medium.

-

Incubate the cells for 1 hour at 37°C.

-

-

Imaging and Analysis:

-

Wash the cells with PBS.

-

Visualize the subcellular localization of the PKC-EGFP fusion proteins using a confocal microscope.

-

Capture images before and after the addition of EBC-46.

-

Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol in a population of cells. A cell is typically scored as positive for translocation if there is a clear accumulation of fluorescence at the plasma membrane.

-

In Vitro PKC Kinase Activity Assay

This assay measures the enzymatic activity of PKC in cell lysates following treatment with EBC-46.

4.2.1. Materials

-

HeLa cells (or other suitable cell line)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

EBC-46 stock solution

-

PKC-specific peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

4.2.2. Protocol

-

Cell Lysis:

-

Culture and treat HeLa cells with various concentrations of EBC-46 for a specified time (e.g., 1 hour).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 30 µg of protein) with the kinase reaction buffer, the PKC-specific peptide substrate, and [γ-³²P]ATP.

-

Initiate the reaction by adding the ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

An increase in radioactive signal corresponds to an increase in PKC kinase activity.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to EBC-46.

EBC-46 Signaling Pathway

Caption: Simplified signaling cascade of EBC-46.

Experimental Workflow for PKC Translocation Assay

Caption: Workflow for PKC-EGFP translocation assay.

Logical Relationship of EBC-46's Anti-Tumor Effects

Caption: Interplay of EBC-46's anti-tumor mechanisms.

Conclusion

EBC-46 (tigilanol tiglate) is a potent, locally administered anti-cancer agent whose primary molecular target is the Protein Kinase C family of enzymes. Its mechanism of action is characterized by a rapid, multi-pronged attack on solid tumors, involving direct PKC-mediated effects, disruption of tumor vasculature leading to hemorrhagic necrosis, and the induction of a robust anti-tumor inflammatory and immune response. The data presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The detailed experimental protocols offer a starting point for laboratories wishing to investigate the effects of EBC-46 or similar PKC-activating compounds.

References

- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US FDA APPROVES QBIOTICS INVESTIGATIONAL NEW DRUG APPLICATION TO INITIATE TIGILANOL TIGLATE SOFT TISSUE SARCOMA PHASE II TRIAL [prnewswire.com]

- 3. Item - EBC-46 is a novel Protein Kinase C-activating compound. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qbiotics.com [qbiotics.com]

- 6. researchgate.net [researchgate.net]

- 7. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models | PLOS One [journals.plos.org]

- 8. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of a Synthetic Anticancer Candidate: A Technical Guide to Antiproliferative Agent-46

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-46, also identified as compound 5e, is a synthetic molecule recognized for its potential in cancer research. Unlike natural products, which are synthesized through complex enzymatic reactions in living organisms, Antiproliferative agent-46 is a product of chemical synthesis. Therefore, it does not have a biosynthetic pathway. This technical guide provides a comprehensive overview of its known mechanism of action, quantitative data on its activity, and detailed experimental protocols relevant to its evaluation as an anticancer agent.

Mechanism of Action: Inhibition of Casein Kinase 2 (CK2) Signaling

Antiproliferative agent-46 functions as an inhibitor of the casein kinase 2 (CK2) enzyme.[1][2][3][4][5] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in these processes. By inhibiting CK2, Antiproliferative agent-46 can disrupt these signaling pathways, leading to a reduction in cancer cell proliferation.

Below is a diagram illustrating the central role of CK2 in cell signaling and the inhibitory action of Antiproliferative agent-46.

Caption: Inhibition of the CK2 signaling pathway by Antiproliferative agent-46.

Quantitative Data

The antiproliferative activity of this agent has been quantified, with its potency measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Compound Name | Cell Line | Assay Type | IC50 Value |

| Antiproliferative agent-46 | U87 (Glioblastoma) | Antiproliferative Assay | 5.75 μM[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize synthetic antiproliferative agents like compound 46.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol determines the concentration of an agent that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

-

Culture U87 glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of Antiproliferative agent-46 in DMSO.

-

Create a series of dilutions of the compound in culture media.

-

Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a blank (media only).

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance from the blank wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Casein Kinase 2 (CK2) Inhibition Assay

This protocol measures the direct inhibitory effect of the agent on CK2 enzyme activity.

1. Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing:

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

-

A specific peptide substrate for CK2.

-

ATP (radiolabeled [γ-³²P]ATP is often used for detection).

-

Recombinant human CK2 enzyme.

-

2. Inhibitor Addition:

-

Add varying concentrations of Antiproliferative agent-46 (dissolved in DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

3. Kinase Reaction:

-

Incubate the plate at 30°C for a set time (e.g., 30 minutes) to allow the kinase reaction to proceed.

4. Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-³²P]ATP.

-

Measure the remaining radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

5. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the agent compared to the positive control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for kinase inhibition.

Experimental and Logical Workflow

The evaluation of a synthetic compound as a potential antiproliferative agent follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: A logical workflow for the evaluation of a synthetic antiproliferative agent.

References

Tigilanol Tiglate: A Technical Guide to Chemical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel diterpene ester, has emerged as a significant small molecule in oncology, culminating in its approval for veterinary use under the trade name Stelfonta.[1][2] Its potent and unique mechanism of action, centered on Protein Kinase C (PKC) activation and induction of immunogenic cell death, has spurred considerable interest in its therapeutic potential for human cancers.[3][4] Historically, the sole source of this complex natural product was the seeds of the blushwood tree (Fontainea picrosperma), native to a small region of northeastern Australia, limiting its availability for extensive research and clinical development.[3][5] This guide details the practical semi-synthesis of Tigilanol Tiglate from the readily available natural product phorbol, as developed by Wender et al., and outlines the key characterization data required for its identification and quality control. Furthermore, it elucidates the compound's multimodal mechanism of action through detailed signaling pathways.

Chemical Synthesis

The development of a scalable, laboratory-based synthesis represents a critical breakthrough, enabling sustainable access to Tigilanol Tiglate and its analogues for research and therapeutic applications.[4] A practical semi-synthesis starting from phorbol, which can be isolated in decagram quantities from the seeds of Croton tiglium, has been reported.[1]

Synthetic Strategy Overview

The semi-synthesis developed by the Wender group proceeds in 12 steps with an overall yield of 12%.[1][2] This strategy efficiently constructs the key functional groups of the Tigilanol Tiglate molecule, including the challenging B-ring 5β-hydroxy-6α,7α-epoxy functionality.[5]

Table 1: Overview of the Semi-Synthesis of Tigilanol Tiglate

| Parameter | Value | Reference |

| Starting Material | Phorbol | [1] |

| Number of Steps | 12 | [1][2] |

| Overall Yield | 12% | [1][2] |

| Key Reactions | Singlet Oxygen Ene Reaction, Rhenium-Catalyzed Allylic Transposition, DMDO Epoxidation | [1] |

Experimental Protocol: Key Synthetic Steps

The following protocols are adapted from the practical laboratory synthesis reported by Wender et al.[1]

Step 1-2: Phorbol Acylation and Desilylation

-

C20 Silylation: Phorbol is first protected at the C20 hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide.

-

C12,C13 Acetylation: The C12 and C13 hydroxyl groups are then acetylated using acetic anhydride and triethylamine.

-

Desilylation: The C20 silyl ether is subsequently cleaved using perchloric acid in methanol to yield the C12,C13-diacetate.

Step 3: C7 Singlet Oxygen Ene Reaction

-

The diacetate intermediate is dissolved in deuterated methanol (CD3OD) containing Rose Bengal as a photosensitizer.

-

The solution is irradiated with light in the presence of oxygen (O2) to generate singlet oxygen.

-

The reaction proceeds via a cyclic flow system, and the progress is monitored by TLC and/or NMR spectroscopy.

-

Upon completion, the reaction is quenched with thiourea to reduce the resulting hydroperoxide to the corresponding alcohol at C5.

Step 4-5: Epoxidation and Reductive Epoxide Opening

-

C5,C6 Epoxidation: The alkene at C5-C6 is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA).

-

C20 Tosylation and Reductive Opening: The C20 hydroxyl group is tosylated, followed by a reductive opening of the epoxide using sodium iodide to install the required C5β-hydroxy group.

Subsequent Steps: The synthesis proceeds through several more steps including protection of the C5 and C20 hydroxyls as an acetonide, a stereoselective epoxidation of the C6-C7 double bond, deacetylation, selective esterification at C12 with tiglic anhydride and at C13 with a 2-methylbutanoyl group, and final deprotection to yield Tigilanol Tiglate.[1]

Synthesis Workflow Diagram

Caption: Semi-synthesis workflow of Tigilanol Tiglate from Phorbol.

Chemical Characterization

Accurate characterization is essential for confirming the identity, purity, and structure of synthesized Tigilanol Tiglate.

Physicochemical Properties

Table 2: Physicochemical Identifiers for Tigilanol Tiglate

| Property | Value | Reference |

| IUPAC Name | (1aR,1bR,1cS,2aR,3S,3aS,6aS,6bR,7R,8R,8aS)-3,3a,6b-Trihydroxy-2a-(hydroxymethyl)-1,1,5,7-tetramethyl-8a-{[(2S)-2-methylbutanoyl]oxy}-4-oxo-1a,1b,1c,2a,3,3a,4,6a,6b,7,8,8a-dodecahydro-1H-cyclopropa[5', 6']benzo[1',2':7,8]azuleno[5,6-b]oxiren-8-yl-(2E)-2-methyl-2-butenoate | [1] |

| Common Name | EBC-46 | [1] |

| CAS Number | 943001-56-7 | [1] |

| Molecular Formula | C₃₀H₄₂O₁₀ | [1] |

| Molar Mass | 562.656 g·mol⁻¹ | [1] |

Spectroscopic Data

Note: Detailed NMR and MS spectral data are typically found in the supplementary information of seminal publications. The following represents a placeholder for such data, which is critical for unambiguous identification.

Table 3: Key Spectroscopic Data for Tigilanol Tiglate

| Technique | Data (Placeholder - requires experimental values) |

| ¹H NMR (CDCl₃) | δ (ppm): Key shifts for vinyl, methine, and methyl protons. |

| ¹³C NMR (CDCl₃) | δ (ppm): Key shifts for carbonyl, olefinic, and aliphatic carbons. |

| HRMS (ESI) | m/z [M+Na]⁺: Calculated and found values. |

| FT-IR | ν (cm⁻¹): Peaks corresponding to O-H, C=O (ketone, ester), C=C bonds. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified Tigilanol Tiglate in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.